

Application Notes and Protocols for Tosufloxacin Tosylate in Pediatric Bacterial Pneumonia Research

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Compound of Interest

Compound Name: *Tosufloxacin Tosylate*

Cat. No.: *B022447*

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Application Notes

Introduction

Tosufloxacin tosylate is a broad-spectrum fluoroquinolone antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death.[3][4] These application notes provide an overview of the use of **tosufloxacin tosylate**, specifically in the context of treating bacterial pneumonia in pediatric populations, a demographic where antibiotic resistance is a growing concern.

Mechanism of Action

Tosufloxacin tosylate's primary mode of action involves the targeting of two critical bacterial enzymes:

- **DNA Gyrase:** This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication.[3]
- **Topoisomerase IV:** Following replication, this enzyme is crucial for the separation of interlinked daughter chromosomes.[3]

By inhibiting these enzymes, tosufloxacin stabilizes the enzyme-DNA complex, preventing the re-ligation of DNA strands and leading to the accumulation of double-stranded DNA breaks.[3] This disruption of DNA synthesis and integrity triggers a cascade of events culminating in bacterial cell death.[3] The tosylate salt form enhances the solubility and stability of the compound.[3]

Spectrum of Activity

Tosufloxacin has demonstrated potent in vitro activity against common causative pathogens of pediatric pneumonia, including:

- *Streptococcus pneumoniae* (including penicillin-resistant strains)[4]
- *Haemophilus influenzae*[5][6]
- *Moraxella catarrhalis*[5][6]
- *Mycoplasma pneumoniae* (including macrolide-resistant strains)[7][8]

Pharmacokinetics in Pediatric Patients

Pharmacokinetic studies in children have shown that body weight is a significant covariate influencing the drug's clearance and volume of distribution.[5][6] Plasma concentrations in pediatric subjects receiving 4 mg/kg of tosufloxacin were found to be similar to those in adults receiving a 200 mg dose.[5][6] A twice-daily oral dose of 4 mg/kg is expected to be clinically effective against common respiratory pathogens like *Streptococcus pneumoniae*, *Haemophilus influenzae*, and *Moraxella catarrhalis*. [5][6]

Data Presentation

Table 1: Clinical Efficacy of **Tosufloxacin Tosylate** in Pediatric Pneumonia

Study Population	Diagnoses	Overall Efficacy Rate	Efficacy in Bacterial Pneumonia	Efficacy in Mycoplasma Pneumonia	Efficacy Against Suspected Resistant Strains	Citation
95 children (<16 years)	Community-Acquired Pneumonia (CAP)	94.7% (90/95)	97.7% (43/44)	96.3% (26/27)	94.5% (69/73) for antibiotic-resistant bacteria; 100% (15/15) for macrolide-resistant M. pneumoniae	[7][8]
83 children (6 months - 14 years)	Mycoplasma pneumoniae Pneumonia	94.0% (78/83)	N/A	94.0% (78/83)	100% (37/37) in patients not responding to clarithromycin and azithromycin	[9]
48 children	Bacterial Pneumonia	100% (48/48)	100% (48/48)	N/A	N/A	[10]
145 children	Bacterial Pneumonia	100% (145/145)	100% (145/145)	N/A	N/A	[11]

Table 2: Safety and Adverse Drug Reactions of **Tosufloxacin Tosylate** in Pediatric Pneumonia

Study Population	Incidence of Adverse Drug Reactions (ADRs)	Most Common ADRs	Joint-Related Adverse Events	Citation
102 children (<16 years)	8.8% (9/102)	Diarrhea (6.9%), Abnormal laboratory values (2.0%)	None reported	[7][8]
63 children	44.4% (28/63 reported adverse reactions)	Diarrhea (11.1%), Vomiting (9.5%)	5 cases of joint-related adverse reactions reported, but not considered clinically significant.	[10]
759 children	2.77% (21/759)	Gastrointestinal disorders, including diarrhea (2.11%)	None reported	[11]
83 children (6 months - 14 years)	Mild diarrhea in 3 patients	Diarrhea	None reported	[9]

Table 3: Dosing Regimens of **Tosufloxacin Tosylate** in Pediatric Pneumonia Clinical Trials

Study	Dosage	Maximum Dosage	Duration	Citation
UMIN000013321	6 mg/kg of tosylfloxacin tosylate hydrate, twice daily	180 mg/dose; 360 mg/day	5 to 10 days	[12]
Sakata, 2012	12 mg/kg/day of tosylfloxacin	360 mg/day	> 3 days	[9]
Iwata et al., 2010	4 mg/kg or 6 mg/kg of tosylfloxacin, twice daily	Not specified	Not specified	[10]
Sunakawa et al., 2010	4 mg/kg (not exceeding 120 mg/dose) or 6 mg/kg (not exceeding 180 mg/dose) of tosylfloxacin, twice daily	120 mg/dose for 4 mg/kg; 180 mg/dose for 6 mg/kg	Not specified	[5] [6]

Experimental Protocols

Protocol: Phase IV Study on Efficacy and Safety of **Tosufloxacin Tosylate** Granules for Pediatric Community-Acquired Pneumonia

This protocol is based on the methodology of a study conducted on the efficacy and safety of tosylfloxacin tosylate hydrate fine granules for pediatric community-acquired pneumonia.[\[7\]](#)[\[8\]](#)
[\[12\]](#)

1. Study Objectives:

- Primary: To evaluate the clinical efficacy and safety of tosylfloxacin tosylate hydrate fine granules in children with community-acquired pneumonia (CAP).

- Secondary: To assess the bacteriological efficacy and patient compliance.

2. Study Design:

- An uncontrolled, open-label, multicenter study.[\[10\]](#)

3. Patient Population:

- Inclusion Criteria:
 - Patients younger than 16 years of age.[\[7\]](#)[\[8\]](#)[\[12\]](#)
 - Diagnosis of mild to severe CAP based on established guidelines (e.g., Guidelines for the Management of Respiratory Infectious Diseases in Children in Japan 2007).[\[7\]](#)[\[8\]](#)[\[12\]](#)
- Exclusion Criteria:
 - Patients not expected to recover with oral antimicrobial agents.[\[12\]](#)
 - Inability to take oral medication.[\[12\]](#)
 - History of allergy to quinolone antibiotics.[\[12\]](#)
 - Improving condition after receiving prior antimicrobial agents.[\[12\]](#)
 - Suspected viral pneumonia.[\[12\]](#)

4. Treatment Regimen:

- Drug: Tosufloxacin tosylate hydrate 15% fine granules.[\[5\]](#)
- Dosage: 6 mg/kg of tosylfloxacin tosylate hydrate (equivalent to 4.1 mg/kg of tosylfloxacin) administered orally, twice daily.[\[5\]](#)[\[6\]](#)[\[12\]](#)
- Maximum Dose: Not to exceed 180 mg per dose and 360 mg per day.[\[12\]](#)
- Duration: 5 to 10 days, based on clinical response.[\[12\]](#)

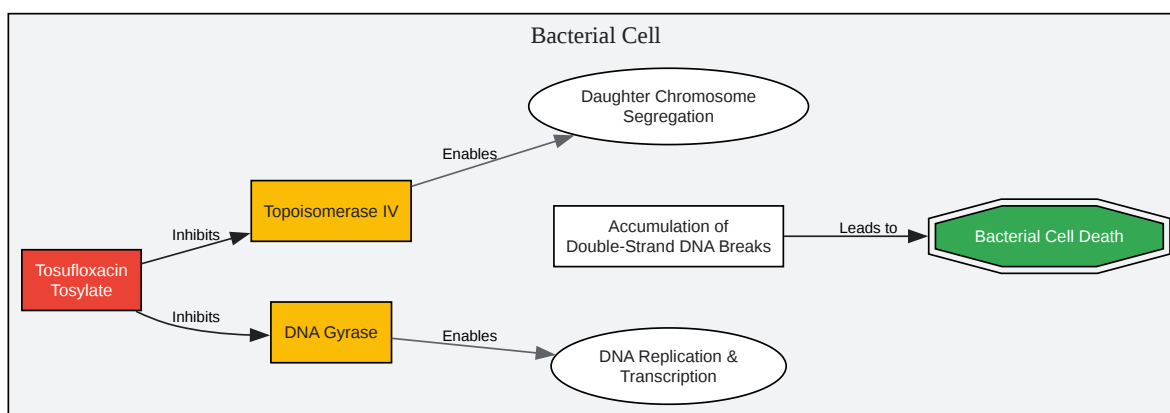
5. Efficacy Assessment:

- Clinical Efficacy: Evaluated at the end of treatment based on the "Criteria for Clinical Evaluation of Antibiotics in Pediatrics".^{[7][8]} Assessment includes resolution or improvement of symptoms such as fever, cough, and respiratory distress.
- Bacteriological Efficacy: Based on the eradication of causative pathogens from sputum or other relevant samples at the end of treatment.

6. Safety Assessment:

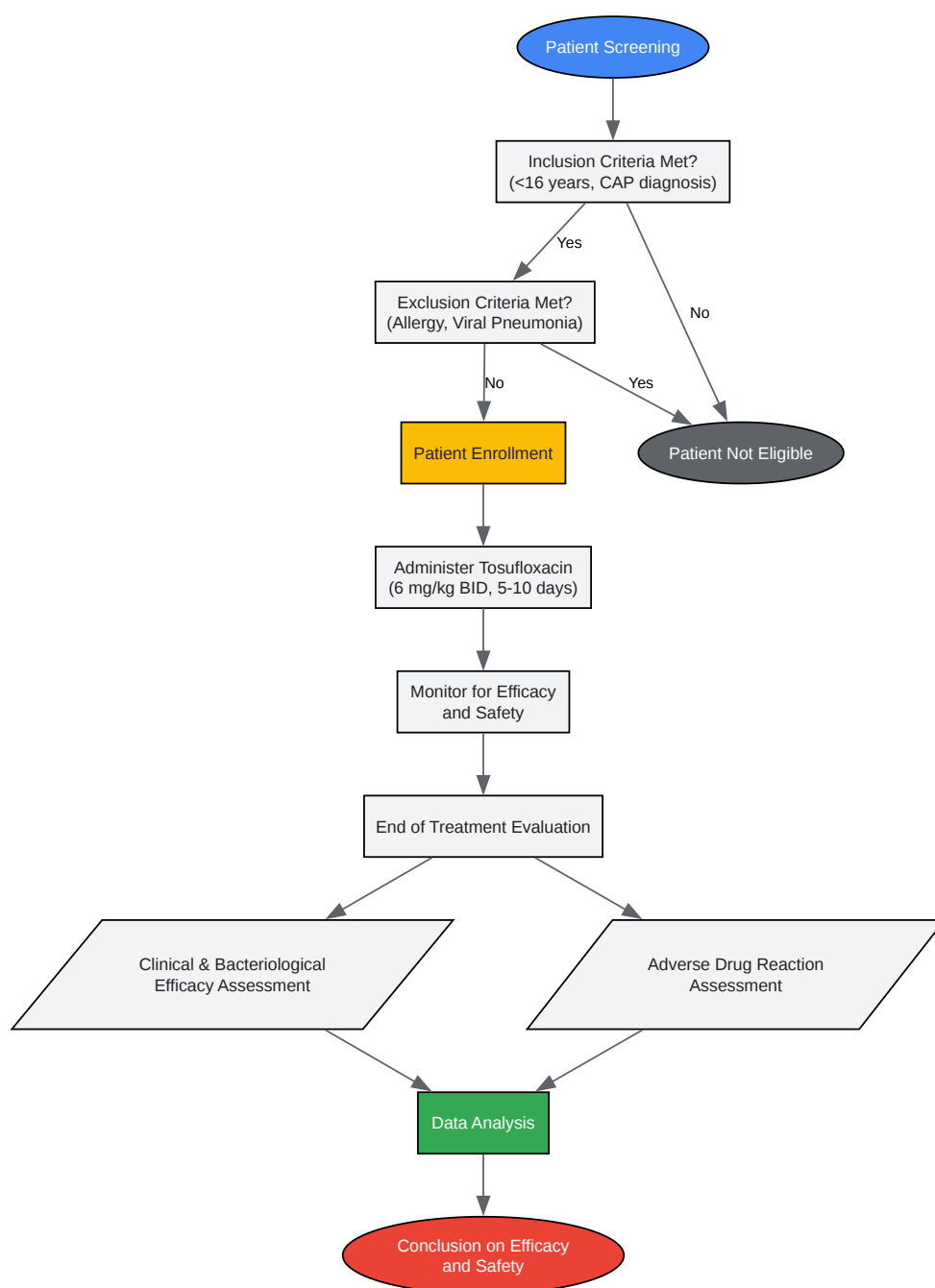
- Monitoring and recording of all adverse events and adverse drug reactions throughout the study period.
- Particular attention to gastrointestinal side effects (e.g., diarrhea, vomiting) and potential joint-related adverse events.^{[7][8][10]}
- Laboratory tests (hematology, blood chemistry) at baseline and end of treatment.

Mandatory Visualizations



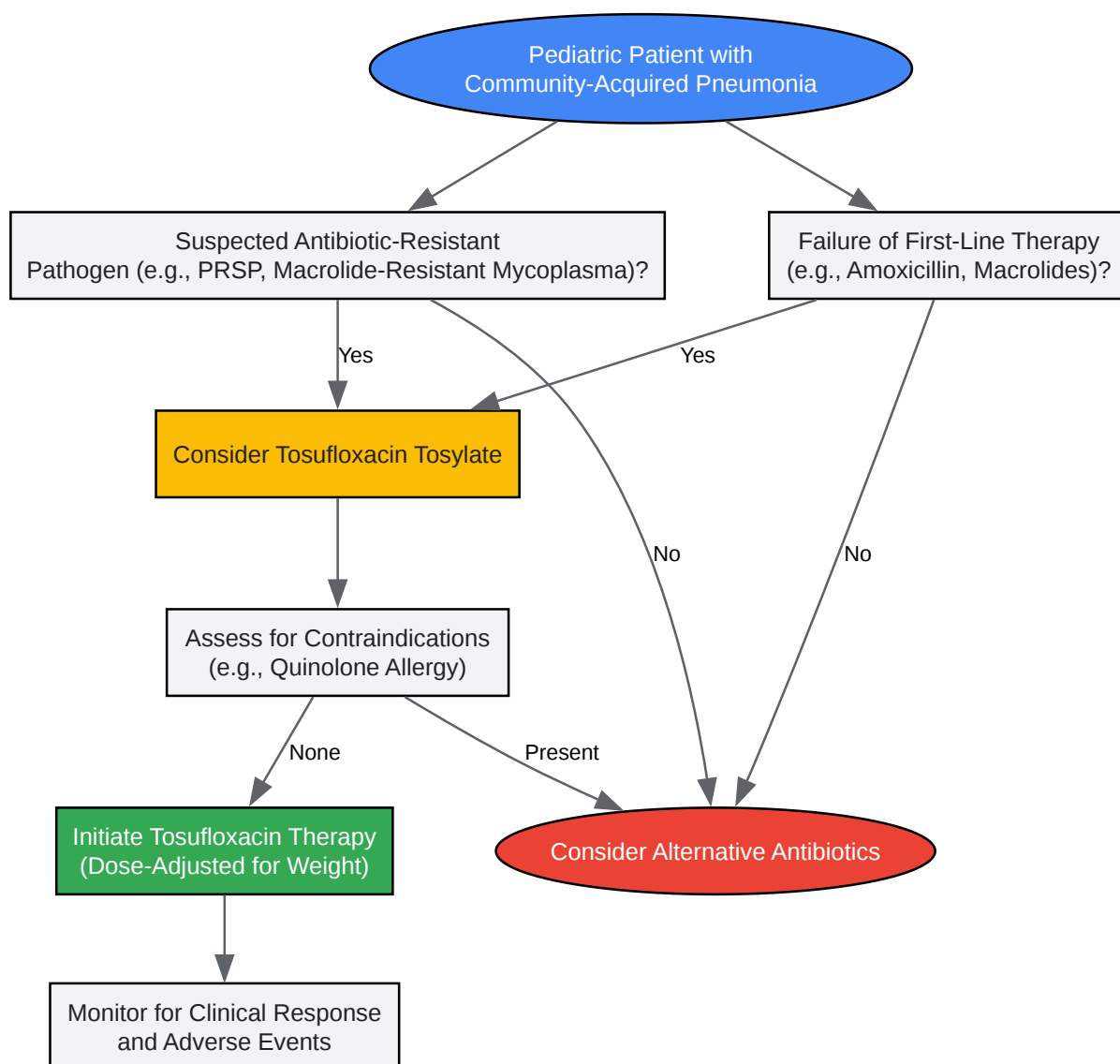
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Caption: Mechanism of action of **Tosufloxacin Tosylate**.



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Caption: Workflow for a pediatric pneumonia clinical trial.



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Caption: Decision pathway for using Tosufloxacin.

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